molecular formula C16H18ClN3OS B2424063 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one CAS No. 371208-15-0

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Cat. No.: B2424063
CAS No.: 371208-15-0
M. Wt: 335.85
InChI Key: MHAAFMLQICCYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylpiperazine with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(methylidene)thiazol-4(5H)-one
  • 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(ethylidene)thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a thiazole ring, piperazine moiety, and chlorophenyl group makes it a versatile and valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-11(2)14-15(21)18-16(22-14)20-9-7-19(8-10-20)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAAFMLQICCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.